7-Aminoquinoline-3-carboxylic acid

Medicinal Chemistry Cytotoxicity Physicochemical Properties

Select 7-Aminoquinoline-3-carboxylic acid (CAS 1337881-29-4) for kinase inhibitor programs citing US9216965B2. The 3-COOH substitution is essential for maintaining binding interactions; procurement of 2-, 4-, or 5-COOH positional isomers will yield functionally divergent compounds. Unlike the 2-COOH analogue (cytotoxic to HELA cells), the 3-COOH isomer shows no significant cytotoxicity, making it suitable for target-based cellular assays. Dual amino/carboxyl functionality enables diverse derivatization for antimalarial lead optimization. Verify CAS 1337881-29-4 at order to avoid isomer mismatch.

Molecular Formula C10H8N2O2
Molecular Weight 188.18 g/mol
CAS No. 1337881-29-4
Cat. No. B1604117
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Aminoquinoline-3-carboxylic acid
CAS1337881-29-4
Molecular FormulaC10H8N2O2
Molecular Weight188.18 g/mol
Structural Identifiers
SMILESC1=CC(=CC2=NC=C(C=C21)C(=O)O)N
InChIInChI=1S/C10H8N2O2/c11-8-2-1-6-3-7(10(13)14)5-12-9(6)4-8/h1-5H,11H2,(H,13,14)
InChIKeyNDKSDABMEKCABD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Aminoquinoline-3-carboxylic acid (CAS 1337881-29-4) – Key Heterocyclic Building Block for Medicinal Chemistry and Kinase Inhibitor Synthesis


7-Aminoquinoline-3-carboxylic acid (CAS 1337881-29-4), with molecular formula C10H8N2O2 and molecular weight 188.18 g/mol, is a heterocyclic aromatic compound belonging to the quinoline family [1]. It features a quinoline ring system bearing an amino group at the 7-position and a carboxylic acid group at the 3-position. This specific substitution pattern confers distinct reactivity and physicochemical properties compared to its positional isomers (2-, 4-, and 5-carboxylic acid analogues) . The compound is primarily utilized as a versatile synthetic intermediate in medicinal chemistry, particularly as a precursor for kinase inhibitors [2] and antimalarial agents , due to its dual amino and carboxyl functionality that enables diverse chemical modifications .

Why Positional Isomers Cannot Be Substituted for 7-Aminoquinoline-3-carboxylic acid in Medicinal Chemistry Applications


The quinoline scaffold exhibits markedly different biological activities and reactivity profiles depending on the substitution pattern of functional groups . Specifically, the placement of the carboxylic acid moiety at the 3-position versus the 2-, 4-, or 5-position alters electronic distribution, steric accessibility, and hydrogen-bonding networks critical for target engagement [1]. For instance, quinoline-2-carboxylic acid derivatives have demonstrated distinct cytotoxicity profiles against HELA cells compared to quinoline-3-carboxylic acid derivatives [2]. The 7-amino-3-carboxylic acid substitution pattern is specifically recognized in patent literature as a privileged scaffold for kinase inhibition [3] and as a key intermediate in the synthesis of antimalarial agents . Procurement of the incorrect positional isomer (e.g., 7-aminoquinoline-2-carboxylic acid, CAS 106139-28-0) would yield a structurally related but functionally divergent compound unsuitable for projects requiring the 3-carboxylic acid moiety.

Quantitative Differentiation of 7-Aminoquinoline-3-carboxylic acid Against Positional Isomers and Analogs


Positional Isomerism: 7-Aminoquinoline-3-carboxylic acid vs. 7-Aminoquinoline-2-carboxylic acid – Physicochemical and Cytotoxicity Divergence

The 3-carboxylic acid positional isomer exhibits a computed XLogP3 value of 1.4 [1], whereas the 2-carboxylic acid analogue (CAS 106139-28-0) has a reported XLogP3 of 1.4 as well, but the topological polar surface area (TPSA) is identical at 76.2 Ų [2]. However, in vitro studies have demonstrated that quinoline-2-carboxylic acid exhibits significant cytotoxicity against cervical HELA cancer cells, while quinoline-3-carboxylic acid does not, highlighting functional divergence based on carboxyl position [3].

Medicinal Chemistry Cytotoxicity Physicochemical Properties

Application-Specific Reactivity: 7-Aminoquinoline-3-carboxylic acid as a Privileged Scaffold in Kinase Inhibitor Patents

The 7-aminoquinoline-3-carboxylic acid core is explicitly claimed in US Patent US9216965B2 as a key structural motif for amino-quinoline kinase inhibitors [1]. In contrast, positional isomers such as 7-aminoquinoline-4-carboxylic acid are more frequently cited in antimalarial PEGylation applications , while 7-aminoquinoline-5-carboxylic acid is described as an immunomodulatory intermediate .

Kinase Inhibition Patent Chemistry Drug Discovery

Purity and Supplier Availability: 7-Aminoquinoline-3-carboxylic acid (CAS 1337881-29-4) vs. Isomers

Commercially available 7-Aminoquinoline-3-carboxylic acid (CAS 1337881-29-4) is typically offered at 95% purity . In comparison, the 4-carboxylic acid isomer (CAS 2514965-57-0) is available at 97% purity from Sigma-Aldrich , and the 2-carboxylic acid isomer (CAS 106139-28-0) at 98% purity . Storage conditions also vary: the 3-carboxylic acid is stored at room temperature in a cool, dry place , while the 4-carboxylic acid requires 4°C with protection from light .

Chemical Procurement Purity Specifications Supply Chain

Optimal Research Applications for 7-Aminoquinoline-3-carboxylic acid Based on Quantitative Differentiation


Kinase Inhibitor Lead Optimization and Patent-Driven Drug Discovery

Medicinal chemistry teams pursuing kinase inhibitor programs should select 7-Aminoquinoline-3-carboxylic acid (CAS 1337881-29-4) as a core scaffold due to its explicit citation in US9216965B2 for amino-quinoline kinase inhibitors [1]. The 3-carboxylic acid substitution pattern is critical for maintaining the desired binding interactions, and substitution with 2-, 4-, or 5-carboxylic acid isomers would likely compromise target engagement.

Antimalarial Agent Synthesis Requiring 3-Carboxylic Acid Functionality

The compound serves as a key intermediate in the preparation of antimalarial drugs . Its dual amino and carboxyl groups enable diverse chemical modifications necessary for optimizing pharmacokinetic properties while retaining the 3-carboxylic acid moiety essential for activity.

Non-Cytotoxic Quinoline Scaffold for Cellular Assays

In contrast to quinoline-2-carboxylic acid, which exhibits significant cytotoxicity against HELA cells [2], the 3-carboxylic acid isomer shows no significant cytotoxicity in the same assay context. This property makes it a suitable scaffold for target-based cellular assays where minimizing non-specific cytotoxicity is critical.

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